N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyridyl group substituted with two chlorine atoms, an imino group, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Pyridyl Intermediate: The starting material, 2,6-dichloro-4-pyridinecarboxaldehyde, is reacted with an appropriate amine to form the imino intermediate.
Coupling with Benzamide: The imino intermediate is then coupled with 3-(trifluoromethyl)benzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridyl oxides.
Reduction: Formation of reduced imino derivatives.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3-(trifluoromethyl)benzamide analogs: Compounds with similar structures but different substituents on the pyridyl or benzamide rings.
Other pyridyl imino derivatives: Compounds with the pyridyl imino moiety but different functional groups attached.
Uniqueness
This compound is unique due to the presence of both dichloropyridyl and trifluoromethylbenzamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H8Cl2F3N3O |
---|---|
Molecular Weight |
362.1 g/mol |
IUPAC Name |
N-[amino-(2,6-dichloropyridin-4-yl)methylidene]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H8Cl2F3N3O/c15-10-5-8(6-11(16)21-10)12(20)22-13(23)7-2-1-3-9(4-7)14(17,18)19/h1-6H,(H2,20,22,23) |
InChI Key |
GFOGLJXOJKHOMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)N=C(C2=CC(=NC(=C2)Cl)Cl)N |
Origin of Product |
United States |
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